molecular formula C18H25NO5 B8384877 Ethyl 3-(2-amino-5-cyclopentyl-4-(methoxycarbonyloxy)phenyl)propanoate

Ethyl 3-(2-amino-5-cyclopentyl-4-(methoxycarbonyloxy)phenyl)propanoate

Cat. No.: B8384877
M. Wt: 335.4 g/mol
InChI Key: LMCLHYGJAJTOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-amino-5-cyclopentyl-4-(methoxycarbonyloxy)phenyl)propanoate is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 3-(2-amino-5-cyclopentyl-4-methoxycarbonyloxyphenyl)propanoate

InChI

InChI=1S/C18H25NO5/c1-3-23-17(20)9-8-13-10-14(12-6-4-5-7-12)16(11-15(13)19)24-18(21)22-2/h10-12H,3-9,19H2,1-2H3

InChI Key

LMCLHYGJAJTOEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1N)OC(=O)OC)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing ethyl 3-(5-cyclopentyl-4-methoxycarbonyloxy-2-nitro-phenyl)propanoate (258 mg, 0.71 mmol) and 10% Pd/C (26 mg) was evacuated and flushed with N2. Ethanol (3 mL) was added and the reaction stirred for 6 h under H2 atmosphere. The reaction was filtered and the solvent was removed under reduced pressure to provide ethyl 3-(2-amino-5-cyclopentyl-4-(methoxycarbonyloxy)phenyl)propanoate (175 mg, 74% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 6.83 (s, 1H), 6.33 (s, 1H), 4.94 (s, 2H), 4.06-4.01 (m, 2H), 3.79 (s, 3H), 2.88-2.79 (m, 1H), 2.68 (t, J=7.4 Hz, 2H), 2.55-2.50 (m, obscured by DMSO peak, 2H), 1.84-1.77 (m, 2H), 1.72-1.66 (m, 2H), 1.62-1.55 (m, 2H), 1.45-1.36 (m, 2H), 1.17 (td, J=7.1, 3.4 Hz, 3H).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mg
Type
catalyst
Reaction Step One

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